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molecular formula C11H12ClN3O2 B8579642 Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No. B8579642
M. Wt: 253.68 g/mol
InChI Key: GRKCWCZUYCFYCY-UHFFFAOYSA-N
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Patent
US09238647B2

Procedure details

Trimethyl orthoformate (19 mL, 172 mmol) was added neat to tert-butyl 5-chloro-6-hydrazinonicotinate (1.9 g, 7.8 mmol). The mixture was heated to 85° C. After 4 h, the mixture was cooled to ambient temperature and concentrated to dryness: LC-MS [M+1]=254.1.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](OC)(OC)OC.[Cl:8][C:9]1[C:10]([NH:22][NH2:23])=[N:11][CH:12]=[C:13]([CH:21]=1)[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15]>>[Cl:8][C:9]1[C:10]2[N:11]([CH:1]=[N:23][N:22]=2)[CH:12]=[C:13]([C:14]([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15])[CH:21]=1

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)OC(C)(C)C)C1)NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=2N(C=C(C1)C(=O)OC(C)(C)C)C=NN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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